molecular formula C9H9F4N B12312806 {[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine

{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B12312806
M. Wt: 207.17 g/mol
InChI Key: ANJUBGOFWBMZGY-UHFFFAOYSA-N
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Description

{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical properties of the compound, such as increased lipophilicity and metabolic stability. The presence of these groups makes the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction could produce various amines or hydrocarbons.

Scientific Research Applications

{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic profiles.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty materials.

Mechanism of Action

The mechanism of action of {[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to the combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased metabolic stability and lipophilicity, making the compound valuable in various applications.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

ANJUBGOFWBMZGY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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